molecular formula C20H22N2O5 B5136969 N-(4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}phenyl)acetamide

N-(4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}phenyl)acetamide

Cat. No.: B5136969
M. Wt: 370.4 g/mol
InChI Key: UVQUSAKEINGEMS-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}phenyl)acetamide, also known as TPCA-1, is a small molecule inhibitor that targets the transcription factor nuclear factor-kappaB (NF-κB). NF-κB is a key regulator of inflammation, immune response, and cell survival, making TPCA-1 a potential therapeutic agent for various diseases.

Mechanism of Action

N-(4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}phenyl)acetamide targets the NF-κB signaling pathway by inhibiting the activity of the enzyme IκB kinase (IKK). IKK is responsible for the phosphorylation and degradation of IκB, which allows NF-κB to translocate to the nucleus and activate the transcription of target genes. By inhibiting IKK, this compound prevents the activation of NF-κB and the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces cell migration and invasion. In inflammatory bowel disease, this compound reduces inflammation, promotes tissue repair, and improves gut barrier function. In rheumatoid arthritis, this compound reduces joint inflammation, inhibits bone erosion, and prevents cartilage degradation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}phenyl)acetamide in lab experiments is its specificity for IKK inhibition and NF-κB signaling pathway. This allows researchers to study the effects of NF-κB inhibition on various biological processes without affecting other signaling pathways. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be considered when designing experiments using this compound.

Future Directions

There are several future directions for the research and development of N-(4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}phenyl)acetamide. One direction is to improve the pharmacokinetic properties of this compound, such as its solubility and bioavailability, to increase its efficacy and reduce potential toxicity. Another direction is to study the effects of this compound in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its anti-cancer or anti-inflammatory effects. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of this compound on various biological processes and diseases.

Synthesis Methods

N-(4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}phenyl)acetamide can be synthesized using a multi-step process involving the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate, followed by condensation with 4-aminobenzene-1-sulfonyl chloride and acetylation with acetic anhydride. The final product is obtained after purification using column chromatography and recrystallization.

Scientific Research Applications

N-(4-{[3-oxo-3-(3,4,5-trimethoxyphenyl)-1-propen-1-yl]amino}phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and rheumatoid arthritis. In cancer, this compound has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and prostate cancer cells. In inflammatory bowel disease, this compound has been shown to reduce inflammation and promote tissue repair. In rheumatoid arthritis, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce joint inflammation.

Properties

IUPAC Name

N-[4-[[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-13(23)22-16-7-5-15(6-8-16)21-10-9-17(24)14-11-18(25-2)20(27-4)19(12-14)26-3/h5-12,21H,1-4H3,(H,22,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQUSAKEINGEMS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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